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Compound of Interest

Compound Name: Ceramide 4

Cat. No.: B014453 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the extraction and quantification of N-

butanoyl-D-erythro-sphingosine (C4-ceramide) from tissue samples. C4-ceramide is a short-

chain, cell-permeable analog of endogenous ceramides, making it a valuable tool for

investigating the diverse roles of ceramides in cellular processes such as apoptosis, cell

proliferation, and inflammation.[1] Accurate quantification is critical for understanding its

mechanisms of action and potential therapeutic applications. The gold standard for this

analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high

sensitivity and specificity.[1][2]

Ceramide Signaling Pathway Context
Ceramides are central signaling molecules in sphingolipid metabolism. They are synthesized

through three primary pathways: the de novo synthesis pathway, the hydrolysis of

sphingomyelin, and the salvage pathway.[3][4][5] The de novo pathway, a major contributor to

cellular ceramide levels, begins in the endoplasmic reticulum with the condensation of serine

and palmitoyl-CoA.[3][4]
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Caption: De Novo Ceramide Synthesis Pathway.

Experimental Workflow
The overall workflow for C4-ceramide quantification involves sample preparation, lipid

extraction, chromatographic separation, mass spectrometric detection, and data analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b014453?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Lipid Extraction

LC-MS/MS Analysis

Data Analysis

Tissue Sample
(~10-50 mg)

Homogenization
(in PBS)

Spike with
Internal Standard

Bligh & Dyer Extraction
(Chloroform/Methanol)

Dry Down Organic Phase
(under Nitrogen)

Reconstitute in
Injection Solvent

Inject Sample

LC Separation
(Reversed-Phase)

MS/MS Detection
(MRM Mode)

Peak Integration

Calibration Curve
Generation

Quantification of
C4-Ceramide

Click to download full resolution via product page

Caption: Experimental Workflow for C4-Ceramide Quantification.
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Experimental Protocols
Materials and Reagents

Solvents: Chloroform, Methanol, Isopropanol (LC-MS Grade)

Buffers: Phosphate-Buffered Saline (PBS), Formic Acid, Ammonium Formate

Standards: C4-Ceramide (N-butanoyl-D-erythro-sphingosine), C17-Ceramide or other odd-

chain ceramide (Internal Standard)

Equipment:

Tissue homogenizer

Refrigerated centrifuge

Nitrogen evaporator

Vortex mixer

Sonicator

LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole or

equivalent)[6]

Reversed-phase C18 column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm)[7]

Tissue Homogenization
Weigh approximately 10-50 mg of frozen tissue.

Place the tissue in a pre-chilled homogenization tube.

Add 500 μL of ice-cold 1X PBS for every 10 mg of tissue.[8]

Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.[8]

Transfer the homogenate to a new tube for extraction.
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Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is based on the widely used Bligh and Dyer method for lipid extraction from

tissues.[9][10][11]

To the tissue homogenate, add an internal standard (e.g., C17-ceramide) to correct for

extraction efficiency and instrument variability.[9][11]

Add chloroform and methanol to the homogenate to achieve a final single-phase ratio of

Chloroform:Methanol:Aqueous Sample (1:2:0.8, v/v/v).[10]

Vortex the mixture vigorously for 20 minutes.

Centrifuge at 3,000 x g for 15 minutes at 4°C to pellet cellular debris.[10][12]

Collect the supernatant.

Induce phase separation by adding an equal volume of chloroform and PBS (or 0.25 M KCl)

to the supernatant.[10][13] The final ratio will be approximately

Chloroform:Methanol:Aqueous (2:2:1.8, v/v/v).

Vortex for 20 minutes and centrifuge at 3,000 x g for 15 minutes to separate the layers.[10]

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a

glass syringe.[10]

Dry the collected organic phase under a gentle stream of nitrogen at 30°C.[10]

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile

phase (e.g., Methanol/Isopropanol 1:1 with 10 mM ammonium bicarbonate).[7]

Quantification by LC-MS/MS
Chromatographic Separation:

Column: Reversed-phase C18 column.
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Mobile Phase: A common mobile phase consists of a mixture of methanol and isopropanol

(1:1) buffered with 10 mM ammonium bicarbonate.[7][14] Gradient elution may be required

to separate C4-ceramide from other lipids.[15]

Flow Rate: 0.1 - 0.4 mL/min.

Column Temperature: 40°C.[16]

Injection Volume: 10 µL.[7]

Mass Spectrometry Detection:

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.[2]

Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[7]

MRM Transition: For C4-ceramide, the protonated molecule [M+H]+ is monitored. A

characteristic transition involves the fragmentation to the sphingosine backbone product

ion at m/z 264.3.[2] The specific precursor ion for C4-ceramide (C22H43NO3) would be

m/z 386.3.

Precursor Ion (Q1): m/z 386.3

Product Ion (Q3): m/z 264.3

Data Analysis:

Integrate the peak areas for C4-ceramide and the internal standard.

Generate a calibration curve using known concentrations of C4-ceramide standards.

Calculate the concentration of C4-ceramide in the samples by normalizing to the internal

standard and comparing to the calibration curve.

Data Presentation
The following table summarizes typical quantitative parameters for ceramide analysis using LC-

MS/MS, based on published methods.
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Parameter Value
Tissue/Sample
Type

Reference

Recovery 70 - 99% Rat Liver [9][11]

71 - 95% Rat Muscle [9][11]

78 - 91% Human Plasma [9][11]

Lower Limit of

Quantification (LLOQ)

0.02 µg/mL (for

C22:0)
Human Plasma [15]

0.08 µg/mL (for

C24:0)
Human Plasma [15]

0.01 - 0.50 ng/mL Biological Samples [11]

Linear Dynamic

Range
5 orders of magnitude

General Biological

Matrices
[6]

Calibration Curve R² > 0.99
Human Serum /

Plasma
[6][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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